Cox/5-LO-IN-1 - 154355-75-6

Cox/5-LO-IN-1

Catalog Number: EVT-260590
CAS Number: 154355-75-6
Molecular Formula: C16H15FN2O2S
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atreleuton racemic is a racemic mixture of Atreleuton, is a 5-lipozygenase inhibitor used to treat asthma. Atreleuton, also known as ABT-761, VIA-2291, A-85761; Abbott-85761, is a reversible 5-lipoxygenase inhibitor. Atreleuton exhibits potent and selective inhibition of leukotriene formation.
Source and Classification

Cox/5-LO-IN-1 is derived from various natural and synthetic sources that exhibit anti-inflammatory properties. It is classified as a non-steroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, alongside 5-lipoxygenase. The dual inhibition mechanism positions it as a promising candidate for further development in pharmacological applications aimed at reducing inflammation and pain.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cox/5-LO-IN-1 typically involves several chemical reactions designed to create the specific structural features necessary for dual inhibition. Common methods include:

  1. Starting Materials: The synthesis often begins with readily available NSAID-like ketones, which are transformed into oxime derivatives.
  2. Reduction Steps: These oximes are then reduced using borane-pyridine complexes to yield hydroxylamine derivatives.
  3. Acetylation: The hydroxylamines undergo acetylation to form N,O-diacetate intermediates.
  4. Elimination: A selective elimination step occurs, often using lithium hydroxide, to yield the final product.

The final compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure and Data

Cox/5-LO-IN-1 possesses a complex molecular structure that incorporates functional groups essential for its biological activity. The compound typically features:

  • Aromatic Rings: These contribute to the hydrophobic interactions necessary for binding to the active sites of cyclooxygenase and lipoxygenase enzymes.
  • Hydroxyl Groups: These enhance solubility and facilitate hydrogen bonding with enzyme active sites.

Molecular modeling studies indicate that the binding affinity of Cox/5-LO-IN-1 to both cyclooxygenase and 5-lipoxygenase enzymes is significant, suggesting effective inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

Cox/5-LO-IN-1 participates in several key chemical reactions during its synthesis and when interacting with biological targets:

  1. Enzyme Inhibition: As an inhibitor, Cox/5-LO-IN-1 competes with arachidonic acid for binding sites on cyclooxygenase and 5-lipoxygenase enzymes, effectively reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
  2. Metabolic Stability: The compound's structure allows it to resist rapid metabolism, enhancing its therapeutic potential.

In vitro studies have demonstrated that Cox/5-LO-IN-1 exhibits a potent inhibitory effect on both enzymatic pathways, with IC50 values comparable to established NSAIDs .

Mechanism of Action

Process and Data

The mechanism of action for Cox/5-LO-IN-1 involves its binding to the active sites of cyclooxygenase and 5-lipoxygenase enzymes:

  1. Binding Affinity: The compound's structural features allow it to fit snugly into the active sites of both enzymes, blocking access to arachidonic acid.
  2. Inhibition Pathway: By inhibiting these enzymes, Cox/5-LO-IN-1 reduces the synthesis of inflammatory mediators, thereby alleviating symptoms associated with inflammation.

Experimental data indicate that this dual inhibition leads to a significant decrease in markers of inflammation in cellular models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cox/5-LO-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically falls within a range that allows for effective cellular uptake.
  • Solubility: Generally soluble in organic solvents, with moderate water solubility due to hydroxyl groups.
  • Stability: The compound shows stability under physiological conditions, making it suitable for therapeutic use.

Characterization studies reveal that these properties contribute to its efficacy as an anti-inflammatory agent .

Applications

Scientific Uses

Cox/5-LO-IN-1 has significant potential applications in various scientific fields:

  1. Pharmaceutical Development: As a dual inhibitor, it serves as a lead compound for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.
  2. Research Tool: It can be utilized in research settings to study inflammatory pathways and evaluate new therapeutic strategies targeting these pathways.

The ongoing exploration of Cox/5-LO-IN-1 highlights its role in advancing our understanding of inflammation and developing novel treatments for related diseases .

Introduction to Dual COX/5-LOX Inhibition in Inflammation and Disease

Role of Arachidonic Acid Pathways in Inflammatory Mediation

Arachidonic acid (AA), an ω-6 polyunsaturated fatty acid, serves as the fundamental substrate for inflammatory mediator synthesis through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). Upon cellular activation, phospholipase A₂ (PLA₂) liberates AA from membrane phospholipids, initiating a cascade of pro-inflammatory lipid mediators. The COX pathway generates prostaglandins (PGs) and thromboxanes via COX-1 (constitutive) and COX-2 (inducible) isoforms, while the 5-LOX pathway produces leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs) [5] [10]. These mediators collectively regulate vascular permeability, leukocyte recruitment, nociception, and tissue edema—cardinal features of inflammation.

Dysregulation of AA metabolism is implicated in chronic pathologies, including rheumatoid arthritis, neurodegenerative disorders, and cancer. Elevated COX-2 and 5-LOX expression observed in gastric cancer promotes tumor angiogenesis and metastasis, while impaired resolution pathways in conditions like localized provoked vulvodynia (LPV) demonstrate reduced anti-inflammatory metabolites (e.g., 14,15-EET) alongside elevated PGE₂ and IL-6 [9] [10]. This metabolic imbalance creates a pro-inflammatory milieu that sustains chronic pain and tissue damage.

Table 1: Key Enzymes and Mediators in Arachidonic Acid Metabolism

PathwayKey EnzymesPrimary MediatorsBiological Actions
COXCOX-1, COX-2PGE₂, TXA₂, PGI₂Vasodilation, platelet aggregation, pain sensitization
5-LOX5-LOX + FLAPLTB₄, LTC₄, LTE₄Neutrophil chemotaxis, bronchoconstriction
CYPCYP2C, CYP2JEETs, HETEsVasoregulation, inflammation resolution
sEHsEHDHETsInactivation of EETs

Mechanistic Rationale for Dual Enzyme Targeting in Neurodegenerative and Chronic Inflammatory Disorders

Traditional NSAIDs inhibit COX exclusively, creating significant therapeutic limitations. Selective COX-2 inhibitors (e.g., rofecoxib) suppress gastroprotective prostaglandins, increasing ulcer risk, while non-selective COX inhibitors shunt AA metabolism toward the 5-LOX pathway, exacerbating leukotriene production. This "leukotriene shunting" phenomenon manifests clinically as bronchoconstriction and amplified inflammation [2] [3]. Dual COX/5-LOX inhibitors circumvent these limitations by simultaneously blocking both pathways, thereby:

  • Reducing compensatory mediator surges: Concurrent inhibition prevents the upregulation of non-targeted enzymes when one pathway is blocked [3].
  • Enhancing anti-inflammatory efficacy: Synergistic suppression of prostaglandins and leukotrienes amplifies anti-inflammatory effects versus single-pathway inhibitors [6].
  • Sparing resolution pathways: Unlike glucocorticoids, dual inhibitors preserve CYP-derived anti-inflammatory metabolites (e.g., lipoxins) [5] [10].

In neurodegenerative contexts, microglial activation drives neuroinflammation via COX-2 and 5-LOX derived mediators. Dual inhibitors like Cox/5-LO-IN-1 reduce neuronal apoptosis in models of Alzheimer’s by suppressing PGE₂ and LTB₄-induced oxidative stress [1] [8]. Similarly, in gastric cancer, compounds such as chelerythrine inhibit tumor proliferation by cross-regulating hormone signaling pathways (e.g., estrogen receptors) downstream of inflammatory cascades [9].

Table 2: Comparative Mechanisms of Anti-Inflammatory Agents

Agent ClassTarget SpecificityKey LimitationsAdvantages of Dual Inhibition
Traditional NSAIDsCOX-1/COX-2GI toxicity, ulcerogenesisPrevents AA shunting to leukotrienes
Selective COX-2 InhibitorsCOX-2Cardiovascular risk, LT overproductionBlocks both prostaglandin & leukotriene synthesis
5-LOX Inhibitors5-LOXLimited efficacy as monotherapySynergistic suppression of inflammation
Dual COX/5-LOX InhibitorsCOX-2 + 5-LOXUnder clinical developmentBalanced efficacy/safety profile

Evolution of Dual COX/5-LOX Inhibitors: From Synthetic Agents to Phytochemical Derivatives

The development of dual inhibitors has progressed through distinct phases:

First-generation synthetics: Early compounds like tepoxalin and licofelone demonstrated proof-of-concept but faced pharmacokinetic limitations. Licofelone, for example, showed efficacy in osteoarthritis by reducing joint swelling and cartilage degradation but exhibited suboptimal bioavailability and complex metabolism [2] [3]. Structural optimization efforts focused on heterocyclic scaffolds, including thiazoles and pyrazolines, to enhance target affinity. Proline-based small peptides designed as U-shaped AA mimetics recently achieved nanomolar IC₅₀ values against both enzymes by competitively occupying active sites [8].

Natural product derivatives: Phytochemicals provide privileged scaffolds for dual inhibition. Quaternary alkaloids from Zanthoxylum simulans (e.g., chelerythrine) exhibit selective 5-LOX/COX-2 affinity, with enrichment factors of 7.81 (COX-2) and 24.49 (5-LOX) in ultrafiltration assays. Molecular docking reveals chelerythrine’s benzophenanthridine core forms hydrogen bonds with Tyr355 and Gln524 in COX-2 and Val75 and His372 in 5-LOX [9]. Spice-derived compounds demonstrate synergistic effects:

  • Curcumin: Inhibits COX-1/2 and 5-LOX (IC₅₀ = 0.8–5µM) via hydrophobic interactions
  • Gingerol: Suppresses PGE₂ synthesis and 5-LOX translocation
  • Capsaicin: Downregulates COX-2 expression and NF-κB activation [6]

Flavonoid hybrids (e.g., flavocoxid) represent semi-synthetic derivatives that leverage natural pharmacophores. Scutellaria species contribute baicalein and wogonin, which inhibit COX-2 (94–96% at 400 µg/mL) while preserving COX-1 activity, thus minimizing gastric toxicity [4] [7].

Table 3: Evolution of Dual COX/5-LOX Inhibitors

Development PhaseRepresentative AgentsStructural ClassSource/Design ApproachKey Advances
First-generationTepoxalin, LicofelonePyrazole, pyrrolizineSyntheticClinical validation of dual inhibition
Second-generationDarbufeloneDi-tert-butylphenolSyntheticImproved GI tolerability
Natural ProductsCurcumin, ChelerythrineDiarylheptanoid, BenzophenanthridinePhytochemicalMulti-target engagement, low toxicity
Peptide-basedPro-Pro-Gly estersSmall peptidesRational designNanomolar potency, competitive inhibition
Semi-syntheticFlavocoxidFlavonoid mixtureHybrid natural/syntheticBalanced COX/LOX affinity

Properties

CAS Number

154355-75-6

Product Name

Cox/5-LO-IN-1

IUPAC Name

1-[4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea

Molecular Formula

C16H15FN2O2S

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20)

InChI Key

MMSNEKOTSJRTRI-UHFFFAOYSA-N

SMILES

CC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O

Solubility

Soluble in DMSO

Synonyms

Atreleuton racemic; ABT 761-racemic; ABT-761-racemic; ABT761-racemic;

Canonical SMILES

CC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.